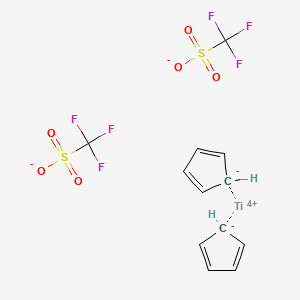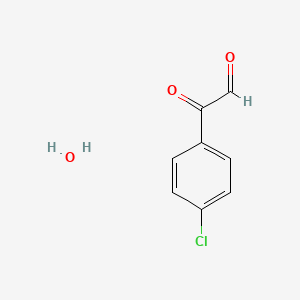
4-Chlorophenylglyoxal hydrate
Overview
Description
4-Chlorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7ClO3 and a molar mass of 186.59 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with water and hydrogen bromide in dimethyl sulfoxide at 80°C for 5 hours . This reaction involves 4’-chloro-2-bromoacetophenone, water, and 47% hydrobromic acid in dimethyl sulfoxide .Scientific Research Applications
Degradation and Removal Techniques
Several studies have investigated advanced oxidation processes (AOPs) for the efficient degradation and removal of chlorophenols from water bodies. Techniques such as UV irradiation combined with organic oxidants, photocatalytic decomposition using nanocomposites, and electrochemical oxidation at boron-doped diamond electrodes have shown promising results in degrading 4-chlorophenol to less harmful substances.
UV and Organic Oxidants : Sharma et al. (2012) explored the degradation of 4-chlorophenol using organic oxidants like peroxyacetic acid, para-nitrobenzoic acid, and methyl ethyl ketone peroxide in basic media, under UV irradiation. The study found effective degradation rates and highlighted the potential for these methods in water treatment processes (Sharma, Mukhopadhyay, & Murthy, 2012).
Nanocomposite Photocatalysts : Singh et al. (2017) synthesized a Fe3O4-Cr2O3 magnetic nanocomposite demonstrating its effectiveness in photocatalytic decomposition of 4-chlorophenol under UV irradiation. This method offers a novel approach to removing toxic chlorophenols from water, with the added benefit of easy recovery of the catalyst due to its magnetic properties (Singh, Senapati, Borgohain, & Sarma, 2017).
Electrochemical Oxidation : Research by Rodrigo et al. (2001) on the electrochemical behavior of boron-doped diamond thin-film electrodes in acidic media containing 4-chlorophenol revealed that high anodic potentials could lead to the complete incineration of 4-chlorophenol, highlighting a potential pathway for wastewater treatment (Rodrigo, Michaud, Duo, Panizza, Cerisola, & Comninellis, 2001).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOCXCVDVKZPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859932-64-2 | |
| Record name | 4-Chlorophenylglyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



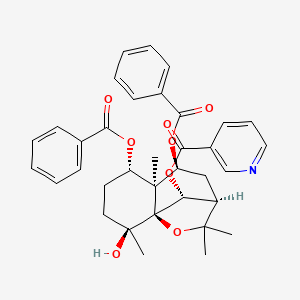





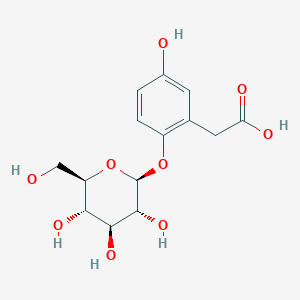
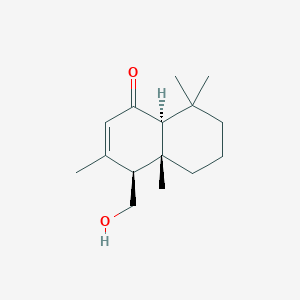

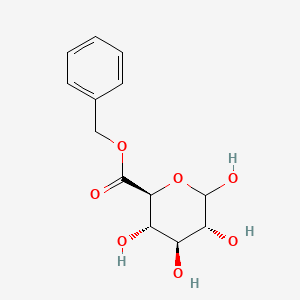
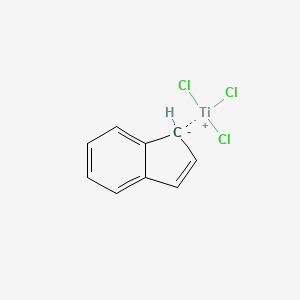
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)
